

structural characterization of cis-2-Decenoic acid isomers

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Compound of Interest

Compound Name: *cis-2-Decenoic acid*

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An In-depth Technical Guide on the Structural Characterization of **cis-2-Decenoic Acid** and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decenoic acids are a class of medium-chain fatty acids that are gaining significant attention in the scientific community, particularly for their roles in cell-cell signaling and potential therapeutic applications. The most well-studied of these is **cis-2-decenoic acid**, a bacterial signaling molecule known for its ability to induce biofilm dispersion and enhance the efficacy of antibiotics.^{[1][2]} However, the broader family of decenoic acid isomers, including positional and geometric variants, remains a promising but less explored area of research. The structural characterization of these isomers is paramount to understanding their unique biological activities and for the development of novel therapeutics.

This technical guide provides a comprehensive overview of the methodologies for the structural characterization of **cis-2-decenoic acid** and its isomers. It includes a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Data of Decenoic Acid Isomers

The physicochemical and spectral properties of various decenoic acid isomers are crucial for their identification and characterization. The following tables summarize key quantitative data for **cis-2-decenoic acid** and some of its common isomers.

Table 1: Physicochemical Properties of Decenoic Acid Isomers

Property	cis-2-Decenoic Acid	trans-2-Decenoic Acid	3-Decenoic Acid (unspecified)	9-Decenoic Acid
Molecular Formula	C ₁₀ H ₁₈ O ₂ [3][4]	C ₁₀ H ₁₈ O ₂ [5]	C ₁₀ H ₁₈ O ₂ [6]	C ₁₀ H ₁₈ O ₂ [7]
Molecular Weight	170.25 g/mol [3][4]	170.25 g/mol [5]	170.25 g/mol [6]	170.25 g/mol [7]
CAS Number	15790-91-7[3]	334-49-6[8]	15469-77-9[6]	14436-32-9[9]
Melting Point	Not available	12 °C[8]	16-18 °C[6]	Not available
Boiling Point	Not available	161-162 °C at 15 mmHg[8]	158 °C at 760 mmHg[6]	269-271 °C at 760 mmHg[7]
Density	Not available	0.92-0.93 g/cm ³ at 25 °C[8]	0.933-0.939 g/cm ³ at 25 °C[6]	0.914-0.920 g/cm ³ at 25 °C[9]
Solubility	Soluble in DMSO, DMF, Ethanol, Chloroform[4][10]	Not available	Soluble in alcohol, sparingly in water[6]	Not available

Table 2: NMR Spectroscopic Data of 2-Decenoic Acid Isomers (in CDCl₃)

Isomer	Nucleus	Chemical Shift (δ) in ppm
trans-2-Decenoic Acid[5]	^1H	11.55 (br s, 1H, COOH), 7.01 (dt, 1H, $J=15.6$, 7.0 Hz, H-3), 5.89 (dt, 1H, $J=15.6$, 1.5 Hz, H-2), 2.23 (q, 2H, $J=7.0$ Hz, H-4), 1.45 (m, 2H, H-5), 1.28 (m, 6H, H-6, H-7, H-8), 0.88 (t, 3H, $J=6.5$ Hz, H-10)
	^{13}C	172.42 (C-1), 152.35 (C-3), 120.86 (C-2), 32.39 (C-4), 31.85 (C-8), 29.20 (C-6), 28.04 (C-5), 22.72 (C-9), 14.08 (C-10)
cis-2-Decenoic Acid*	^1H	No publicly available, detailed spectral data was found in the search results.
	^{13}C	No publicly available, detailed spectral data was found in the search results.

Table 3: Mass Spectrometry Data of 2-Decenoic Acid

Compound	Ionization Mode	Key m/z Fragments
2-Decenoic Acid (isomer unspecified)[11]	Electron Ionization (EI)	170 (M^+), 153, 128, 113, 99, 85, 73, 69, 55, 41

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible characterization of decenoic acid isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMES)

GC-MS is a cornerstone technique for the analysis of fatty acids. Due to their low volatility, fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMES) prior to analysis.^{[12][13]}

a. Derivatization to FAMES (using Boron Trifluoride-Methanol)

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of the lipid sample into a screw-cap test tube.
- **Saponification:** Add 2 mL of 0.5 M methanolic NaOH. Cap the tube tightly and heat at 100°C for 10 minutes to saponify the lipids into fatty acid salts.
- **Methylation:** Cool the tube to room temperature. Add 2 mL of 12-14% boron trifluoride (BF₃) in methanol. Cap tightly and heat at 100°C for 5 minutes.
- **Extraction:** Cool the tube to room temperature. Add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
- **Phase Separation:** Centrifuge at low speed (e.g., 500 x g) for 5 minutes to separate the layers.
- **Sample Collection:** Carefully transfer the upper hexane layer containing the FAMES to a clean vial for GC-MS analysis.

b. GC-MS Instrumental Parameters

- **Gas Chromatograph:** Agilent 7890B GC or equivalent.
- **Column:** Highly polar capillary column (e.g., Rt-2560, 100 m x 0.25 mm x 0.20 µm) for optimal separation of cis and trans isomers.^[13]
- **Injector:** Split/splitless injector at 250°C.
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 4 minutes.
 - Ramp to 240°C at 3°C/min.
 - Hold at 240°C for 20 minutes.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Data Analysis: Identify FAMES by comparing their retention times with those of known standards and their mass spectra with libraries such as NIST.

Silver Ion High-Performance Liquid Chromatography (Ag⁺-HPLC) for Isomer Separation

Ag⁺-HPLC is a powerful technique for the separation of unsaturated fatty acid isomers based on the number, position, and geometry of the double bonds.[\[14\]](#)[\[15\]](#)

a. Sample Preparation

- Derivatization: For UV detection, derivatize the fatty acids to their p-bromophenacyl esters. To 1 mg of the fatty acid mixture in 1 mL of acetonitrile, add a 1.5-fold molar excess of both p-bromophenacyl bromide and a catalyst (e.g., N,N-diisopropylethylamine). Heat at 80°C for 30 minutes.
- Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.
- Reconstitution: Reconstitute the derivatized sample in the mobile phase for injection.

b. HPLC Instrumental Parameters

- HPLC System: Agilent 1260 Infinity II LC System or equivalent.

- Column: A silver ion-impregnated column (e.g., ChromSpher 5 Lipids).
- Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., acetonitrile or isopropanol) is typically used. The concentration of the polar modifier influences the retention of the unsaturated fatty acids.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 20°C.
- Detector: UV detector at 254 nm (for derivatized fatty acids) or an Evaporative Light Scattering Detector (ELSD).

Biofilm Dispersion Assay

This assay is used to quantify the ability of decenoic acid isomers to disperse pre-formed bacterial biofilms.[\[16\]](#)[\[17\]](#)

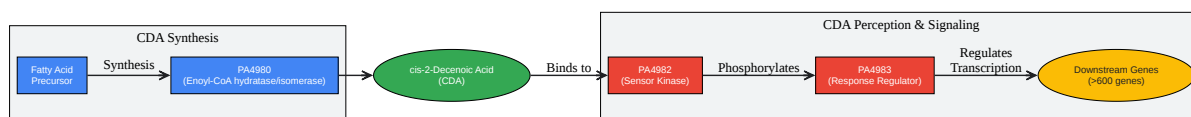
- Biofilm Formation:
 - In a 96-well microtiter plate, add 200 μ L of a diluted overnight bacterial culture (e.g., *Pseudomonas aeruginosa* PAO1, adjusted to an OD₆₀₀ of 0.05 in a suitable growth medium like Tryptic Soy Broth).
 - Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
- Treatment with Decenoic Acid:
 - Carefully remove the planktonic cells from each well by aspiration.
 - Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
 - Add 200 μ L of fresh growth medium containing the desired concentration of the decenoic acid isomer to the wells. Include a vehicle control (e.g., medium with the same concentration of the solvent used to dissolve the fatty acid, such as ethanol).

- Incubate the plate at 37°C for a defined period (e.g., 4-24 hours).
- Quantification of Dispersed Cells:
 - After incubation, carefully transfer the supernatant from each well to a new 96-well plate.
 - Measure the optical density of the supernatant at 600 nm (OD₆₀₀) using a microplate reader. An increase in OD₆₀₀ compared to the control indicates biofilm dispersion.
- Quantification of Remaining Biofilm (Optional):
 - The remaining biofilm in the original plate can be quantified using a crystal violet staining assay.

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathway for *cis*-2-Decenoic Acid in *Pseudomonas aeruginosa*

***cis*-2-Decenoic acid** (CDA) acts as a signaling molecule in *P. aeruginosa*, regulating a large number of genes involved in motility, virulence, and metabolism.[1][2] A gene cluster (PA4978-PA4983) has been implicated in its synthesis and perception.[18]

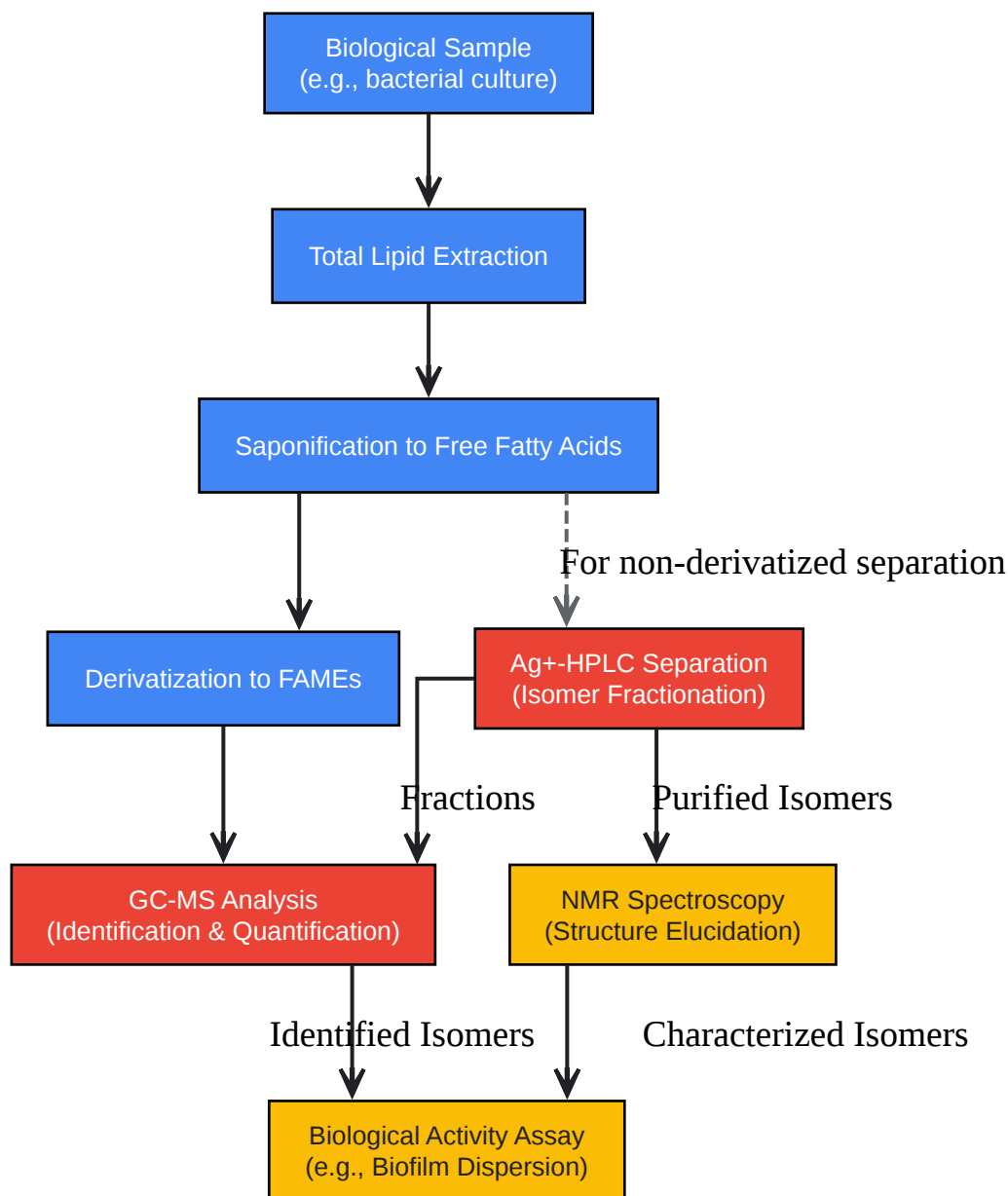


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Caption: Proposed signaling pathway for ***cis*-2-decenoic acid** in *P. aeruginosa*.

Experimental Workflow for Isomer Characterization

The systematic characterization of novel decenoic acid isomers from a biological sample involves a multi-step workflow.



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Caption: Workflow for the isolation and characterization of decenoic acid isomers.

Conclusion

The structural characterization of **cis-2-decenoic acid** and its isomers is a rapidly evolving field with significant implications for microbiology and drug development. A multi-faceted approach

combining chromatographic separation and spectroscopic analysis is essential for the unambiguous identification and quantification of these molecules. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to explore the diverse biological activities of this important class of fatty acids. Further research into the specific roles of different decenoic acid isomers will undoubtedly uncover new therapeutic avenues for combating biofilm-related infections and other diseases.

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